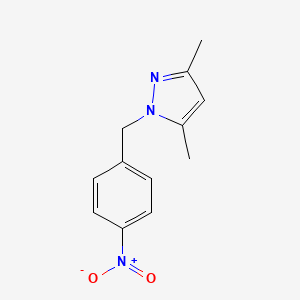
3,5-dimethyl-1-(4-nitrobenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-(4-nitrobenzyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMNP and is a derivative of pyrazole.
Mecanismo De Acción
The mechanism of action of DMNP is not well understood. However, studies have shown that it has the ability to interact with various receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
DMNP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it has anxiolytic and sedative effects, making it a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders. DMNP has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases that involve oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMNP is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool in organic chemistry research. However, one of the limitations of DMNP is its toxicity. It can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMNP. One potential area of research is the development of new drugs that target the GABA-A receptor. DMNP could be used as a starting point for the synthesis of new compounds that have improved efficacy and fewer side effects. Another area of research is the investigation of the antioxidant properties of DMNP. Studies could be conducted to determine its potential use in the treatment of diseases that involve oxidative stress.
In conclusion, DMNP is a chemical compound that has significant potential in scientific research. It can be synthesized through a multi-step process, and it has a range of potential applications in various fields of research. Despite its toxicity, DMNP has several advantages as a building block for the synthesis of new compounds. There are several future directions for research on DMNP, including the development of new drugs and the investigation of its antioxidant properties.
Métodos De Síntesis
DMNP can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The resulting product is then purified through various techniques, such as column chromatography, to obtain pure DMNP.
Aplicaciones Científicas De Investigación
DMNP has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DMNP is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. DMNP is also used in the development of new drugs, particularly those that target the central nervous system.
Propiedades
IUPAC Name |
3,5-dimethyl-1-[(4-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-10(2)14(13-9)8-11-3-5-12(6-4-11)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIDZGHZOZJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)

